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Compound of Interest

Compound Name: Amg perk 44

Cat. No.: B609916

A detailed examination of the selectivity profiles of two widely used PERK inhibitors reveals
critical differences in their off-target activities, with significant implications for experimental
design and data interpretation. While both AMG PERK 44 and GSK2656157 are potent
inhibitors of the primary target, Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK),
their interactions with other kinases diverge substantially. This guide provides a comprehensive
comparison of their off-target effects, supported by experimental data and detailed
methodologies, to aid researchers in selecting the appropriate tool for their studies.

Executive Summary

GSK2656157, a well-characterized PERK inhibitor, has been shown to exert a significant off-
target effect through potent inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2]
This interaction is independent of its PERK inhibitory activity and can confound experimental
results in studies related to inflammation, cell death, and ER stress.[1][2] In contrast, AMG
PERK 44 demonstrates a superior selectivity profile, with minimal off-target engagement
across extensive kinase panels.[3][4] Notably, AMG PERK 44 does not inhibit RIPK1, making it
a more suitable tool for specifically investigating PERK signaling in contexts where RIPK1
activity is a potential variable.[1]

Kinase Selectivity Profile

The following tables summarize the inhibitory activity of AMG PERK 44 and GSK2656157
against their intended target, PERK, and key off-targets.
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Table 1: On-Target Potency

Compound Target IC50 (nM) Assay Type
AMG PERK 44 PERK 6 TR-FRET
GSK2656157 PERK 0.9 Cell-free assay

Table 2: Off-Target Effects
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Fold
Selectivity o
Compound Off-Target IC50 (nM) (off Key Findings
Target/PERK)
Highly selective
AMG PERK 44 GCN2 7300 >1000-fold
over GCN2.[3][5]
No significant
B-Raf >1000 >160-fold inhibition
observed.[5]
Does not
RIPK1 No Inhibition - interfere with
RIPK1 activity.[1]
) Clean selectivity
Kinome Scan '
) - - profile at 1 uM.
(387 kinases)
[3]
Direct and potent
GSK2656157 RIPK1 Potent Inhibition - inhibitor of
RIPK1.[1][2]
Significant
HRI 460 ~500-fold activity against

HRL.[6]

Kinome Scan
(300 kinases)

Generally
selective, but

with notable

exceptions.[7][8]

Signaling Pathways

The intended and off-target signaling pathways for both inhibitors are depicted below.
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Experimental Protocols

A general workflow for assessing kinase inhibitor selectivity is outlined below, followed by
specific methodologies used in the characterization of AMG PERK 44 and GSK2656157.
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General Kinase Inhibitor Selectivity Workflow.

KINOMEscan Profiling:

This methodology is employed to assess the selectivity of a compound against a large panel of
kinases. The assay is based on a competition binding assay where the test compound is
incubated with a DNA-tagged kinase and a ligand-immobilized solid support. The amount of
kinase bound to the solid support is quantified by gPCR of the DNA tag. A reduction in the
amount of bound kinase in the presence of the test compound indicates interaction.

e AMG PERK 44: Screened at 1 pM against 387 kinases.[3]
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o GSK2656157: Profiled against a panel of 300 kinases.[6][7]
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay:

This assay was used to determine the IC50 of AMG PERK 44 for PERK. It measures the
inhibition of PERK kinase activity by quantifying the phosphorylation of a substrate. The assay
utilizes a europium-labeled anti-phospho-substrate antibody and an allophycocyanin-labeled
substrate. When the substrate is phosphorylated, the two fluorophores are brought into
proximity, allowing for FRET. Inhibition of PERK reduces the FRET signal.

ADP-Glo Kinase Assay:

This luminescent assay was used to measure the kinase activity of both PERK and RIPK1. The
assay quantifies the amount of ADP produced during the kinase reaction. After the kinase
reaction, a reagent is added to deplete the remaining ATP, and then a second reagent is added
to convert the produced ADP into ATP. This newly synthesized ATP is then used in a luciferase
reaction to generate a luminescent signal that is proportional to the ADP concentration and,
therefore, the kinase activity.

Cellular Assays for PERK Inhibition:

The cellular potency of the inhibitors was determined by measuring the inhibition of PERK
autophosphorylation and the phosphorylation of its downstream substrate, elF2a. This is
typically assessed by Western blotting or other immunoassays in cells treated with an ER
stress-inducing agent (e.g., tunicamycin or thapsigargin) in the presence of the inhibitor.

TNF-induced Cell Death Assays:

To investigate the off-target effects of GSK2656157 on RIPK1, cell viability assays were
performed in mouse embryonic fibroblasts (MEFs) treated with TNFa in combination with either
a TAK1 inhibitor or a pan-caspase inhibitor to induce RIPK1-dependent apoptosis or
necroptosis, respectively.[1] The ability of the inhibitors to protect cells from TNF-induced death
was measured.[1]

Conclusion
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The choice between AMG PERK 44 and GSK2656157 as a pharmacological tool to study
PERK signaling should be made with careful consideration of their distinct off-target profiles.
GSK2656157's potent inhibition of RIPK1 necessitates caution, particularly in research areas
where TNF signaling and RIPK1-mediated pathways are relevant. In such cases, the highly
selective nature of AMG PERK 44, which lacks this off-target activity, makes it a more reliable
and specific inhibitor for elucidating the physiological and pathological roles of PERK.
Researchers are encouraged to consider the potential for off-target effects to influence their
experimental outcomes and to select the most appropriate inhibitor for their specific research
question.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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